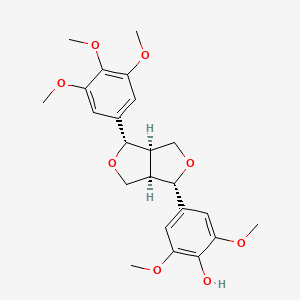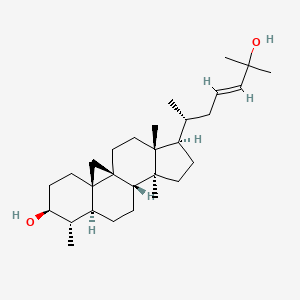
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, pyrrolidine, and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms within its structure makes it a versatile ligand for coordination chemistry and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine-2-carboxylic acid derivative with a hydrazine derivative to form a hydrazide intermediate. This intermediate then undergoes cyclization with a pyrrolidine derivative under acidic or basic conditions to yield the desired oxadiazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce production costs. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, coordination bonds, or hydrophobic interactions, leading to modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
5-(Pyrrolidin-2-yl)-1,3,4-oxadiazole: Lacks the pyridine ring, which reduces its potential as a ligand in coordination chemistry.
2-(Pyridin-2-yl)-5-(morpholin-2-yl)-1,3,4-oxadiazole: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
(S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-pyridin-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-6-12-8(4-1)10-14-15-11(16-10)9-5-3-7-13-9/h1-2,4,6,9,13H,3,5,7H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCGLAQZNQVOS-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B1181176.png)


![Bis[cinnamyl palladium(II) chloride]](/img/structure/B1181190.png)

